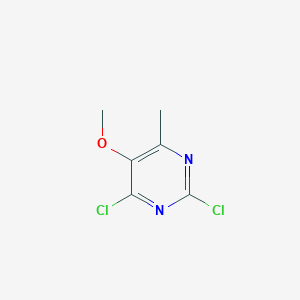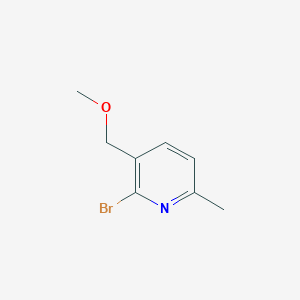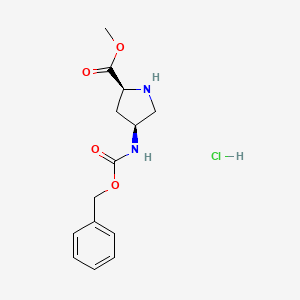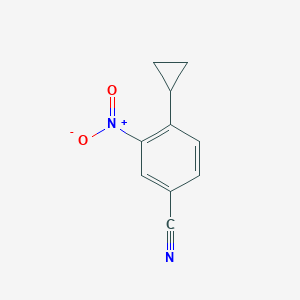![molecular formula C12H8BrN3 B15224553 5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a bromine atom at the 5-position and a phenyl group at the 2-position further distinguishes this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (solid–liquid) to afford the desired product . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Alkylation Reactions: The nitrogen atoms in the imidazole ring can undergo alkylation, leading to the formation of monoalkylated and polyalkylated products.
Cross-Coupling Reactions: The compound can participate in Buchwald–Hartwig and Suzuki cross-coupling reactions to introduce various aryl substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions typically involving a base and a suitable solvent.
Alkylation: Reagents such as alkyl halides are used, often in the presence of a base like potassium carbonate.
Cross-Coupling: Palladium catalysts are commonly employed, along with ligands and bases, under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, antiviral, and anticancer activities
Material Science: The compound’s structural properties make it useful in the design of materials with specific electronic and optical characteristics.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can modulate inflammatory responses and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but with the bromine atom at the 6-position.
Imidazo[4,5-b]pyridine Derivatives: Various derivatives with different substituents on the imidazole or pyridine rings.
Uniqueness
5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H8BrN3 |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
5-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-10-7-6-9-12(15-10)16-11(14-9)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |
Clé InChI |
YDQSOWVXBGXRBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC(=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)





